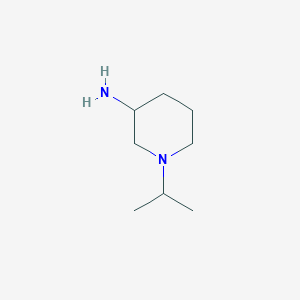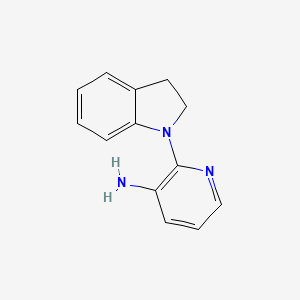
3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid, also known as HPP-4382, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a tetrazole derivative that has shown promising results in various preclinical studies.
Scientific Research Applications
Polymer Modification and Medical Applications :
- Aly & El-Mohdy (2015) demonstrated the use of 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid in the modification of polyvinyl alcohol/acrylic acid hydrogels through a condensation reaction. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Coordination Polymers and Their Properties :
- Li (2012) synthesized a tetrazole-based Zn coordination polymer using 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid. This compound displayed interesting properties like second harmonic generation activity and luminescent behavior, indicating its potential in material science applications (Li, 2012).
Antibacterial and Antifungal Activities :
- Pansare et al. (2019) explored the antibacterial and antifungal activities of derivatives of 3-(4-hydroxyphenyl)propanoic acid, demonstrating significant activity against various bacterial and fungal strains. This suggests its utility in developing new antimicrobial agents (Pansare et al., 2019).
Synthesis of Novel Chemical Compounds :
- Wang et al. (2012) utilized 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid in synthesizing N-heterocyclic molecules with protogenic proton conductivity, relevant in the development of proton exchange membranes (Wang et al., 2012).
Environmental and Biological Applications :
- Spivack, Leib, & Lobos (1994) investigated the metabolism of bisphenol A by bacteria, where 3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid played a role in understanding the novel metabolic pathways. This research is significant for environmental science and biodegradation studies (Spivack, Leib, & Lobos, 1994).
properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-(tetrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-8-3-1-7(2-4-8)5-9(10(16)17)14-6-11-12-13-14/h1-4,6,9,15H,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCRFEBXGLILKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N2C=NN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2807577.png)


![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807581.png)
![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)
